molecular formula C8H4BrF2NOS B7780005 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate

4-Bromo-2-(difluoromethoxy)phenylisothiocyanate

Cat. No.: B7780005
M. Wt: 280.09 g/mol
InChI Key: LLDIKQLRFKBXFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate typically involves the reaction of 4-bromo-2-(difluoromethoxy)aniline with thiophosgene under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)phenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)phenylisothiocyanate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific proteins or pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)phenylisothiocyanate involves its interaction with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group reacts with amino groups, forming stable thiourea linkages. This interaction can modify the function of proteins, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and specificity in biochemical applications. The combination of these functional groups allows for targeted interactions with biomolecules, making it a versatile tool in research .

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NOS/c9-5-1-2-6(12-4-14)7(3-5)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDIKQLRFKBXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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